ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a pyrrole ring, and multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydrothiazolo[3,2-a]pyrimidine-3-carboxylate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it may interact with specific receptors on the cell surface, triggering signaling pathways that lead to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but lacks the 7-methyl group.
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with different substituents on the pyrrole ring.
Uniqueness
The uniqueness of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups and structural features, which contribute to its distinct reactivity and potential biological activity. The presence of the thiazolopyrimidine core, along with the nitrophenyl and dimethoxyphenyl groups, makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C29H26N4O7S |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H26N4O7S/c1-5-40-28(35)25-17(2)30-29-32(26(25)18-11-12-22(38-3)23(14-18)39-4)27(34)24(41-29)16-20-10-7-13-31(20)19-8-6-9-21(15-19)33(36)37/h6-16,26H,5H2,1-4H3/b24-16- |
InChI Key |
DHEHINFIVUSILK-JLPGSUDCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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